![molecular formula C11H12N2O2 B1398804 2-Tert-butyl-5-nitrobenzonitrile CAS No. 873056-28-1](/img/structure/B1398804.png)
2-Tert-butyl-5-nitrobenzonitrile
Overview
Description
Scientific Research Applications
- 2-Tert-butyl-5-nitrobenzonitrile serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its nitro group can participate in various reactions, enabling the synthesis of diverse compounds.
- Scientists investigate the electrochemical behavior of 2-tert-butyl-5-nitrobenzonitrile . Its redox properties make it relevant for studies involving electron transfer processes and electrode materials . Understanding its electrochemical behavior contributes to the development of energy storage devices and sensors.
- The tert-butyl group in this compound imparts antioxidant properties. Researchers explore its ability to scavenge free radicals and protect cells from oxidative damage . Such investigations are crucial for understanding its potential health benefits.
- 2-Tert-butyl-5-nitrobenzonitrile finds applications in designing functional materials. It can be incorporated into polymers, coatings, and films to modify their properties, such as stability, solubility, or reactivity . Researchers study its impact on material performance.
- Scientists examine the photophysical properties of this compound. Its absorption and emission spectra provide insights into its behavior under light exposure. These studies contribute to fields like optoelectronics and photovoltaics .
- Although limited, some studies explore the biological effects of 2-tert-butyl-5-nitrobenzonitrile . Researchers investigate its potential as an enzyme inhibitor or as a scaffold for drug design . Further research is needed to uncover its full pharmacological potential.
Organic Synthesis and Medicinal Chemistry
Electrochemical Studies
Antioxidant and Radical Scavenging Properties
Materials Science and Polymer Chemistry
Photophysical Studies
Biological and Pharmacological Research
properties
IUPAC Name |
2-tert-butyl-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-5-4-9(13(14)15)6-8(10)7-12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYFRCHNSLPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-nitrobenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.